molecular formula C26H30O10 B1151816 Limonexin CAS No. 99026-99-0

Limonexin

Cat. No.: B1151816
CAS No.: 99026-99-0
M. Wt: 502.5 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Limonexin, also known as limonin, is a natural tetracyclic triterpenoid compound . It has been found to interact with several targets in the body. One of the primary targets of this compound is the G protein-coupled bile acid receptor 1 (TGR5) . TGR5 is a promising drug target for metabolic diseases because its activation prevents obesity and hyperglycemia .

Mode of Action

This compound interacts with its targets and induces various changes in the body. For instance, it induces cancer cell apoptosis by inhibiting the expression of oncogenes p53 and p21, and activating endogenous pathways such as cytochrome c and caspase-mediated .

Biochemical Pathways

The biosynthetic pathway of this compound starts from the formation of nomilin by squalene. Then, limonoids such as obacunone and obacunone acid are obtained by the limonoids pathway. Finally, the limonoids are metabolized to synthesize this compound .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound has poor bioavailability. The reduction, hydrolysis, and methylation are the main metabolic pathways of this compound . The position and group of the substituents of this compound are key in affecting pharmacological activity and bioavailability .

Result of Action

This compound has a wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory and analgesic, anti-bacterial and anti-virus, anti-oxidation, and liver protection properties . This compound has also been shown to lead to hepatotoxicity, renal toxicity, and genetic damage .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, factors such as location, plant health, cultivation practices, and fruit maturity are contributing factors for limonoids variability in concentrations .

Biochemical Analysis

Biochemical Properties

Limonexin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and toxins . Additionally, this compound interacts with proteins such as intercellular cell adhesion molecule-1 (ICAM1) and vascular cell adhesion molecule 1 (VCAM1), modulating their expression and thereby influencing inflammatory responses .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2), thereby reducing oxidative stress and inflammation in cells . Furthermore, this compound can induce apoptosis in cancer cells by activating endogenous pathways such as cytochrome c and caspase-mediated pathways .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to and inhibits the activity of cytochrome P450 enzymes, leading to altered drug metabolism . It also modulates the expression of oncogenes such as p53 and p21, promoting apoptosis in cancer cells . Additionally, this compound activates antioxidant pathways, enhancing the cellular defense against oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that this compound can have sustained anti-inflammatory and antioxidant effects, but its impact on cellular function may diminish over time due to degradation . In vitro and in vivo studies have demonstrated that this compound can maintain its pharmacological activity for extended periods, although its stability can be influenced by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as anti-inflammatory and antioxidant properties . At high doses, this compound can lead to toxic effects, including hepatotoxicity and renal toxicity . Studies have shown that there is a threshold dose beyond which the adverse effects of this compound outweigh its therapeutic benefits . Therefore, careful dosage optimization is essential to maximize the therapeutic potential of this compound while minimizing its toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including reduction, hydrolysis, and methylation . These metabolic processes are primarily mediated by enzymes such as cytochrome P450 and various transferases . This compound’s metabolism can affect its pharmacological activity and bioavailability. For instance, the reduction and hydrolysis of this compound can lead to the formation of metabolites with different biological activities . Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . For example, this compound can bind to albumin, enhancing its solubility and transport in the bloodstream . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The distribution of this compound within the body can influence its efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . In these compartments, this compound can interact with key enzymes and proteins, modulating their activity and influencing cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic use .

Properties

IUPAC Name

19-(2-hydroxy-5-oxo-2H-furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O10/c1-22(2)13-8-14(27)24(4)12(25(13)10-32-16(28)9-15(25)35-22)5-6-23(3)18(11-7-17(29)33-20(11)30)34-21(31)19-26(23,24)36-19/h7,12-13,15,18-20,30H,5-6,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPPVNISJHFPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=CC(=O)OC7O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Limonexic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036075
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

99026-99-0
Record name Limonexic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036075
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

285 - 286 °C
Record name Limonexic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036075
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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